molecular formula C22H23NO B6050885 2-[propyl(1-pyrenylmethyl)amino]ethanol

2-[propyl(1-pyrenylmethyl)amino]ethanol

Cat. No.: B6050885
M. Wt: 317.4 g/mol
InChI Key: VCDWFEKYNNDMOR-UHFFFAOYSA-N
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Description

2-[Propyl(1-pyrenylmethyl)amino]ethanol is an ethanolamine derivative featuring a pyrenylmethyl group attached to a secondary amine, with a propyl chain and a hydroxyl-containing ethanol backbone.

Properties

IUPAC Name

2-[propyl(pyren-1-ylmethyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO/c1-2-12-23(13-14-24)15-19-9-8-18-7-6-16-4-3-5-17-10-11-20(19)22(18)21(16)17/h3-11,24H,2,12-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDWFEKYNNDMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on ethanolamine derivatives with substituted alkyl/aryl groups and nitrogen-containing functional moieties, as described in the evidence.

Table 1: Structural and Functional Comparison of Ethanolamine Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Solubility/Stability Applications/Notes References
2-[Propyl(1-pyrenylmethyl)amino]ethanol Pyrenylmethyl, propyl, hydroxyl ~325 (estimated) Likely hydrophobic due to pyrene; limited aqueous solubility Fluorescent probes, surfactants N/A
2-((2-Methoxyethyl)(methyl)amino)ethanol Methoxyethyl, methyl, hydroxyl 133.19 Soluble in polar solvents (e.g., ethanol, DMF); stable under mild conditions Pharmaceutical intermediate (e.g., kinase inhibitors)
2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol Dimethylaminopropyl, isopropyl 188.31 LogP = 0.739; suitable for RP-HPLC analysis Analytical standards, drug delivery systems
Tamsulosin Hydrochloride Ethoxyphenoxy, sulfonamide, HCl 444.98 Sparingly soluble in water; pKa 8.37 (amine), 10.23 (sulfonamide) α1-adrenergic antagonist (pharmaceutical)
2-[[(Heptadecafluorooctyl)sulphonyl]propylamino]ethyl acrylate Perfluorinated alkyl, acrylate ~650 (estimated) Highly hydrophobic; used in coatings Fluoropolymer production

Key Findings:

Fluorescence vs. Functionality: Unlike this compound, most ethanolamine derivatives in the evidence lack aromatic fluorophores (e.g., pyrene). However, compounds like Tamsulosin incorporate sulfonamide and aryl groups for targeted bioactivity , while fluorinated analogs (e.g., perfluorinated acrylates) prioritize hydrophobicity for industrial applications .

Synthetic Complexity: The synthesis of 2-((2-methoxyethyl)(methyl)amino)ethanol involves straightforward alkylation of 2-methoxy-N-methylethylamine with 2-bromoethanol, achieving an 88% yield .

Analytical Challenges: The compound 2-((3-(dimethylamino)propyl)(1-methylethyl)amino)ethanol was analyzed via RP-HPLC with a LogP of 0.739 , suggesting that this compound’s higher hydrophobicity (due to pyrene) would require alternative chromatographic conditions.

Pharmacological Relevance: Tamsulosin’s pKa (8.37) aligns with typical secondary amines in ethanolamines, implying that this compound may exhibit similar protonation behavior under physiological conditions .

Limitations in Evidence:

  • No direct data on the synthesis, stability, or applications of this compound were found.
  • Comparisons rely on structural analogs with differing substituents (e.g., methoxyethyl vs. pyrenylmethyl).

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